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molecular formula C7H14O2 B027055 2-Ethyl-2-methylbutanoic acid CAS No. 19889-37-3

2-Ethyl-2-methylbutanoic acid

Cat. No. B027055
M. Wt: 130.18 g/mol
InChI Key: LHJPKLWGGMAUAN-UHFFFAOYSA-N
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Patent
US08568846B2

Procedure details

A 604.45 g (2.3 mol, 1 eq.) portion of PPh3 was dissolved in 724 mL CCl4 in a 2 L three-necked round-bottom flask under N2 to give a hazy solution. A stirbar was added and the flask was fitted with a water-cooled condenser topped with a N2 inlet/outlet, mechanical stirrer and shaft, and an addition funnel. The addition funnel was charged with a solution of ExxonMobil Neoheptanoic Acid Prime (300 g, 2.30 mol uncorrected for purity) in 300 mL CCl4. This material was 94.1% purity with an isomer balance of 43.0% 2,2-dimethylpentanoic acid (DMPA), 37.6% 2-ethyl-2-methylbutanoic acid (EMBA), and 13.5% 2,2,3-trimethylbutanoic acid (TMBA) by GC analysis (using FID detection; uncorrected for response factor). The acid solution was added dropwise at room temperature while stirring over a 1 hour period. No immediate reaction was observed other than a decrease in haziness to give a clear solution. After stirring under N2 for an additional hour at room temperature, the addition funnel was removed and the contents of the flask were heated at reflux (˜80° C.) for 3 h. The formation of a white precipitate was observed upon heating. Subsequently, the mixture was cooled to room temperature and filtered. Solvent was removed from the filtrate using a rotary evaporator. The residue was cooled in a refrigerator for 24 h and subsequently crushed with a spatula and extracted with 800 mL hexane for 2 hours. Solids were removed by filtration and the hexane filtrate depleted of volatiles using a rotary evaporator and high vacuum (at 50° C.) to give 200 g of a crude material containing product, phosphine-containing residues, unreacted acid, and other species (most likely neoheptanoic anhydrides). Fractional distillation of the crude material gave neoheptanoic acid chloride as the first boiling fraction (50° C./2.4×10−2 torr; 57.4 g, 17%); higher boiling fractions contained species assigned as neoheptanoic anhydrides (13C NMR C═O 173.1-173.0 ppm; IR υC═O 1808 and 1741 cm−1) and free acids. Elemental analysis calc. for C17H13ClO: C, 56.57; H, 8.82; Cl, 23.85; O, 10.76. Found: C, 56.64; H, 8.96; Cl, 23.60. 1H NMR (CDCl3, 400 MHz): δ 2.17 (septet, J=6.9 Hz, CHMe2 of TMBA), 1.81 (app. sextet, J=7.3 Hz), 1.64-1.53 (m), and 1.35-1.29 (m) (probably CH2 groups of EMBA and DMPA), 1.28 (s, probably CMe2 of DMPA), 1.21 and 1.20 (2 singlets, probably CMeEt of EMBA and CMe2 of TMBA), 0.94-0.88 (m, CHMe2 of TMBA, CH2Me of EMBA, and CH2Me of DMPA). 13C NMR (CDCl3, 125 MHz): δ 180.53 (C═O of TMBA), 180.11 (C═O of DMPA), 179.75 (C═O of EMBA), 57.23 (CMeEt of EMBA), 56.17 (CMe2 of TMBA), 52.84 (CMe2 of DMPA), 42.55 (CH2 of DMPA), 34.34 (CHMe2 of TMBA), 31.41 (CH2 of EMBA), 25.11 (CMe2 of DMPA), 21.46 (CMe2 of TMBA), 20.38 (CMeEt of EMBA), 17.93 (CH2Me of DMPA), 17.22 (CHMe2 of TMBA), 14.32 (CH2Me of DMPA), 8.58 (CH2Me of EMBA). Isomer ratio (average of C═O and CR2 resonances): 12.6% TMBA, 42.1% EMBA, 45.4% DMPA. IR (NaCl disk): 2970 (s), 2940 (sh), 2877 (sh), 1789 (vs, υC═O), 1698 (m, may be acid υC═O from incidental hydrolysis), 1460 (m), 1387 (w), 1369 (sh), 1194 (w), 1066 (w), 1009 (w), 975 (w), 961 (w), 916 (vs), 888 (m), 864 (m), 804 (vs), 756 (w), 743 (w) cm1.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
724 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
neoheptanoic anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([OH:28])(=O)[CH2:21][CH2:22][C:23]([CH3:26])([CH3:25])[CH3:24].CC(C)(CCC)C(O)=O.C(C(C)(CC)C(O)=O)C.CC(C)(C(C)C)C(O)=O.P.C(Cl)(Cl)(Cl)[Cl:58]>O>[C:20]([Cl:58])(=[O:28])[CH2:21][CH2:22][C:23]([CH3:26])([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
724 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(C)(C)C)(=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)(CCC)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)(CC)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)(C(C)C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P
Step Eight
Name
neoheptanoic anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring over a 1 hour period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a hazy solution
ADDITION
Type
ADDITION
Details
A stirbar was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled condenser
CUSTOM
Type
CUSTOM
Details
topped with a N2 inlet/outlet, mechanical stirrer
ADDITION
Type
ADDITION
Details
The acid solution was added dropwise at room temperature
CUSTOM
Type
CUSTOM
Details
No immediate reaction
CUSTOM
Type
CUSTOM
Details
to give a clear solution
STIRRING
Type
STIRRING
Details
After stirring under N2 for an additional hour at room temperature
CUSTOM
Type
CUSTOM
Details
the addition funnel was removed
TEMPERATURE
Type
TEMPERATURE
Details
the contents of the flask were heated
TEMPERATURE
Type
TEMPERATURE
Details
upon heating
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled in a refrigerator for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
subsequently crushed with a spatula
EXTRACTION
Type
EXTRACTION
Details
extracted with 800 mL hexane for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
a rotary evaporator and high vacuum (at 50° C.)
CUSTOM
Type
CUSTOM
Details
to give 200 g of a crude material
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the crude material

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC(C)(C)C)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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